molecular formula C19H23N3OS B2697602 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone CAS No. 1170145-04-6

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone

Cat. No. B2697602
CAS RN: 1170145-04-6
M. Wt: 341.47
InChI Key: SQHDLNREQOWJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to possess significant pharmacological activity.

Scientific Research Applications

Understanding of Piperazine Analogues and Their Applications

Piperazine, a crucial moiety found in a variety of pharmacologically active compounds, serves as a foundational element for numerous drugs with diverse therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the substitution pattern on the piperazine nucleus significantly influence the medicinal potential of the resulting molecules. This adaptation in molecular design has opened pathways for the development of new drugs with enhanced pharmacokinetic and pharmacodynamic properties. The exploration of piperazine derivatives has highlighted their flexibility as a building block in drug discovery, leading to the creation of compounds with significant impacts on pharmacokinetics and pharmacodynamics factors (Rathi et al., 2016).

Piperazine Derivatives in Antimycobacterial Activity

The versatility of piperazine is further evidenced in its application against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural framework of piperazine-containing compounds has been recognized for its potent anti-mycobacterial properties. This comprehensive review elaborates on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. By addressing gaps and exploiting reported strategies, this work contributes to the development of safer, selective, and cost-effective anti-mycobacterial agents, showcasing the critical role of piperazine in addressing global health challenges (Girase et al., 2020).

Role in Understanding and Managing Resistant Infections

The study of non-antibiotics, including phenothiazines like methylene blue, reveals their broad-spectrum antimicrobial activity. These compounds, which are primarily used for non-infectious conditions, have shown potential in enhancing the efficacy of conventional antibiotics, reversing natural resistance, and exhibiting strong activity against multi-drug resistant pathogens. This area of research underscores the importance of exploring synthetic, non-chemotherapeutic compounds as a means to manage resistant infections, offering new avenues for therapeutic intervention beyond traditional antibiotic treatments (Kristiansen & Amaral, 1997).

Exploration of Biological Potentials

The exploration of piperazines and their derivatives across a range of biological activities highlights their significance in medicinal chemistry. Piperazines are found in many biologically active compounds, showing a broad spectrum of activities. This includes serving as the core structure in antipsychotics, treatments for schizophrenia, and atypical antipsychotics. The structural modifications of the piperazine ring have been shown to result in high efficacy, improved potency, and reduced toxicity, making piperazine a valuable moiety for the development of new pharmacological agents (Verma & Kumar, 2017).

properties

IUPAC Name

1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c23-19(12-15-4-2-1-3-5-15)22-10-8-21(9-11-22)13-18-20-17(14-24-18)16-6-7-16/h1-5,14,16H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHDLNREQOWJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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